N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
Description
N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a sulfonamide derivative featuring a 2,4-dimethylphenyl group, a methanesulfonamide core, and a hydrazinecarbonyl-linked 1-methylpiperidin-4-ylidene moiety. Below, we compare its synthesis, structural features, spectroscopic properties, and bioactivity with structurally related compounds.
Properties
Molecular Formula |
C17H26N4O3S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H26N4O3S/c1-13-5-6-16(14(2)11-13)21(25(4,23)24)12-17(22)19-18-15-7-9-20(3)10-8-15/h5-6,11H,7-10,12H2,1-4H3,(H,19,22) |
InChI Key |
IPPIZWJOLFJJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 350.44 g/mol
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The presence of the hydrazine moiety suggests potential activity against various cancer cell lines, as hydrazones are known for their ability to inhibit tumor growth by inducing apoptosis and cell cycle arrest.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. Specifically:
- In vitro Studies : The compound has shown efficacy against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates in malignant cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may extend to antifungal activity as well. Compounds with similar structures have demonstrated effectiveness against various pathogens, indicating potential for further investigation in this area.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide exhibit promising anticancer properties. A study focused on related hydrazine derivatives demonstrated their ability to induce apoptosis in cancer cells. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, suggesting that similar compounds could be effective in treating various cancers .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented, with studies showing that these compounds can inhibit the growth of various pathogens. The structural similarities between this compound and known antimicrobial agents suggest that it may also possess similar properties .
3. Neurological Applications
Compounds featuring piperidine and hydrazine moieties have been explored for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier opens avenues for their use in treating neurodegenerative disorders. Their mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
Table 1: Comparison of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Observed Activity | Implication |
|---|---|---|
| Dimethylphenyl Group | Enhanced binding affinity | Potential for increased efficacy |
| Piperidine Ring | Neuroactivity | Possible CNS effects |
| Hydrazinecarbonyl Group | Cytotoxicity | Induction of apoptosis |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of hydrazine derivatives on human cancer cell lines. The results indicated that specific modifications to the hydrazine moiety enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications in this compound could yield improved anticancer agents .
Case Study 2: Antimicrobial Testing
In vitro tests on pyrazole derivatives showed significant activity against multiple bacterial strains. The structural similarities with this compound suggest that this compound could be evaluated for its antimicrobial potential in future studies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Piperidine- and Sulfonamide-Containing Derivatives
- Compound A: N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide () Features a pyridinyl-piperidine moiety instead of the hydrazinecarbonyl group.
Compound B : 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide ()
- Shares a piperidine-sulfonamide backbone but incorporates a chlorophenyl carbohydrazide group.
- The chloro substituent may enhance electrophilic reactivity compared to the 2,4-dimethylphenyl group in the target compound.
2,4-Dimethylphenyl Derivatives
- Compound D: Amitraz Metabolites (N-(2,4-dimethylphenyl)-formamide and N-(2,4-dimethylphenyl)-N'-methylimidoformamide) () These metabolites retain the 2,4-dimethylphenyl group but replace the sulfonamide with formamide/imidoformamide.
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
